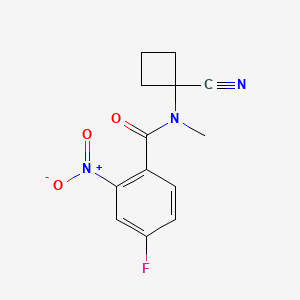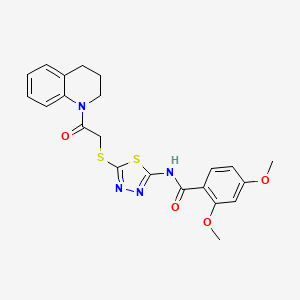
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib.
Wirkmechanismus
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide works by irreversibly binding to the mutant forms of EGFR, which leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound selectively targets EGFR mutations that are resistant to first and second-generation TKIs, such as the T790M mutation.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide has been shown to have a favorable safety profile in preclinical and clinical studies. The compound has minimal off-target effects and does not inhibit other receptor tyrosine kinases, which reduces the risk of adverse events. In clinical trials, the most common adverse events associated with N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide were diarrhea, rash, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide in lab experiments is its specificity for mutant forms of EGFR, which allows for the selective inhibition of downstream signaling pathways that are involved in cell proliferation and survival. However, one limitation of using N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide in lab experiments is the development of resistance to the compound over time, which can limit its effectiveness in treating NSCLC.
Zukünftige Richtungen
There are several future directions for the development and use of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide. One direction is the combination of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its effectiveness in treating NSCLC. Another direction is the identification of biomarkers that can predict response to N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide and guide patient selection for treatment. Additionally, the development of next-generation EGFR TKIs that can overcome resistance to N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide and other third-generation TKIs is an important area of research.
In conclusion, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide is a third-generation EGFR TKI that has shown promise in the treatment of NSCLC. The compound has been extensively studied in preclinical and clinical trials and has demonstrated a favorable safety profile and efficacy in targeting EGFR mutations that are resistant to first and second-generation TKIs. While there are limitations to its use in lab experiments, there are several future directions for the development and use of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide that hold promise for improving the treatment of NSCLC.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide involves several steps, starting with the reaction of 4-fluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclobutanamine to form the corresponding amide, which is subsequently reacted with cyanogen bromide to form the nitrile. The nitrile is then reduced to the corresponding amine using sodium borohydride, followed by a cyclization reaction to form the final product, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib. In a phase I clinical trial, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide demonstrated a response rate of 51% in patients with NSCLC who had developed resistance to first and second-generation TKIs. In a subsequent phase II trial, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide showed a response rate of 61% in patients with NSCLC who had developed resistance to first and second-generation TKIs.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANTETWQMJDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2810046.png)
![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)
![6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2810051.png)

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)


![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)
